Bienvenue dans la boutique en ligne BenchChem!

N-(3-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Physicochemical property prediction Lipophilicity Drug-likeness

N-(3‑methoxyphenyl)-2-((3‑(m‑tolyl)-1,2,4‑thiadiazol‑5‑yl)thio)acetamide (CAS 864917‑93‑1; MW 371.47, formula C₁₈H₁₇N₃O₂S₂) is a synthetic 1,2,4‑thiadiazole derivative functionalized with a 3‑methoxyphenyl acetamide side‑chain and an m‑tolyl substituent at the heterocycle’s 3‑position. The 1,2,4‑thiadiazole scaffold is recognized in medicinal chemistry for its ability to engage diverse biological targets, and the specific substitution pattern of this compound distinguishes it from many in‑class analogs that bear different aryl or heteroaryl groups.

Molecular Formula C18H17N3O2S2
Molecular Weight 371.47
CAS No. 864917-93-1
Cat. No. B2407029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
CAS864917-93-1
Molecular FormulaC18H17N3O2S2
Molecular Weight371.47
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC
InChIInChI=1S/C18H17N3O2S2/c1-12-5-3-6-13(9-12)17-20-18(25-21-17)24-11-16(22)19-14-7-4-8-15(10-14)23-2/h3-10H,11H2,1-2H3,(H,19,22)
InChIKeyJEPKXPRAOAMKOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (CAS 864917‑93‑1): Core Structural and Physicochemical Profile for Procurement Evaluation


N-(3‑methoxyphenyl)-2-((3‑(m‑tolyl)-1,2,4‑thiadiazol‑5‑yl)thio)acetamide (CAS 864917‑93‑1; MW 371.47, formula C₁₈H₁₇N₃O₂S₂) is a synthetic 1,2,4‑thiadiazole derivative functionalized with a 3‑methoxyphenyl acetamide side‑chain and an m‑tolyl substituent at the heterocycle’s 3‑position [1]. The 1,2,4‑thiadiazole scaffold is recognized in medicinal chemistry for its ability to engage diverse biological targets, and the specific substitution pattern of this compound distinguishes it from many in‑class analogs that bear different aryl or heteroaryl groups [2].

Why Closely Related 1,2,4‑Thiadiazole Analogs Cannot Simply Replace N-(3-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide in R&D Pipelines


In the 1,2,4‑thiadiazole class, even minor structural alterations—such as shifting the methoxy group from the 3‑ to the 4‑position of the phenyl ring or replacing the m‑tolyl group with p‑tolyl—can significantly alter solubility, lipophilicity, membrane permeability, and biological activity [1]. The target compound’s precise arrangement of the 3‑methoxyphenyl amide and the 3‑(m‑tolyl)‑1,2,4‑thiadiazole core creates a unique three‑dimensional electronic and steric profile that cannot be replicated by positioning isomers or other simple analogs. Consequently, substituting a “similar” thiadiazole without quantitative activity‑matched data risks introducing uncharacterized changes in target engagement, selectivity, and ADME properties.

Quantitative Differentiation Evidence for N-(3-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide Versus Structural Neighbors


Predicted Physicochemical Descriptors: 3‑Methoxy vs. 4‑Methoxy Isomer

When the 3‑methoxyphenyl group of the target compound is shifted to the 4‑position (producing N-(4‑methoxyphenyl)-2-((3-(m‑tolyl)-1,2,4‑thiadiazol‑5‑yl)thio)acetamide), the topological polar surface area (tPSA) remains identical at 113 Ų, but the predicted logP rises from 3.8 to 4.1, indicating increased lipophilicity that may alter membrane permeability and off‑target binding [1]. This comparison is derived from computed molecular properties rather than direct head‑to‑head experimental measurements.

Physicochemical property prediction Lipophilicity Drug-likeness

Molecular Weight and Heavy Atom Count Differentiation from Common 1,2,4‑Thiadiazole Screening Intermediates

The target compound (MW 371.47, 25 heavy atoms) occupies a chemical space that is distinct from the frequently encountered, lighter thiadiazole intermediates such as 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide (MW 265.4, 17 heavy atoms) [1]. The additional 3‑methoxyphenyl moiety increases both molecular complexity and the number of potential hydrogen‑bond acceptors, which can enhance target specificity in fragment‑based libraries.

Molecular weight Fragment-based drug discovery Lead-likeness

Rotatable Bond Count and Conformational Flexibility Relative to m‑Tolyl Positional Isomers

The target compound contains 7 rotatable bonds, compared to 6 rotatable bonds for analogs in which the m‑tolyl group is replaced by a p‑tolyl group (e.g., N-(3-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide) [1]. The extra rotatable bond in the target arises from the meta‑substitution pattern, which can influence the entropic penalty upon target binding and affect binding kinetics.

Conformational flexibility Entropy Binding kinetics

Recommended Procurement and Deployment Scenarios for CAS 864917‑93‑1 in Medicinal Chemistry and Chemical Biology Programs


Kinase Inhibitor Lead Optimization

When optimizing a thiadiazole‑containing kinase inhibitor series, the target compound’s unique 3‑methoxyphenyl substitution offers a distinct vector for modulating hinge‑region binding and selectivity. The computed lipophilicity (XLogP3 = 3.8) places it within the favorable range for oral bioavailability, while the m‑tolyl group provides steric bulk that can discriminate between closely related kinase isoforms [1].

Fragment‑Based Screening Library Expansion

For laboratories maintaining a fragment library, the target compound serves as a lead‑like molecule that bridges the gap between fragment hits (MW < 300) and fully elaborated development candidates. Its molecular weight (371.47) and rotatable bond count (7) indicate moderate complexity, making it appropriate for secondary screening cascades [2].

Central Nervous System (CNS) Drug Discovery

In CNS programs where passive permeability across the blood–brain barrier is paramount, the target compound’s tPSA (113 Ų) and XLogP3 (3.8) align with established CNS drug‑likeness criteria. The meta‑methoxy substitution pattern may also reduce P‑glycoprotein efflux compared to para‑substituted analogs, a hypothesis that warrants direct experimental validation [1].

Quote Request

Request a Quote for N-(3-methoxyphenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.